3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

Description

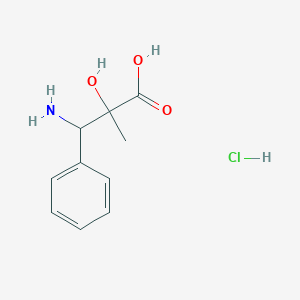

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride (CAS: 1955494-61-7) is a chiral small-molecule scaffold with a complex substitution pattern. Its structure features:

- A propanoic acid backbone substituted at positions 2 and 3.

- 2-hydroxy and 2-methyl groups on the central carbon.

- 3-amino and 3-phenyl groups on the terminal carbon.

- A hydrochloride salt formulation to enhance solubility and stability.

The compound is marketed as a "versatile small molecule scaffold" for research applications, emphasizing its utility in medicinal chemistry .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVMRRAGKZNWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with phenylalanine, which undergoes a series of reactions including protection, alkylation, and hydrolysis to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Pharmaceutical Research

The compound is under investigation for its potential therapeutic effects, particularly in the following areas:

- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly those involving glutamate and GABA, is of particular interest.

- Anticancer Activity : Research indicates that derivatives of this compound show significant anticancer properties. For instance, one study demonstrated a reduction in cell viability of over 50% in A549 (non-small cell lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has exhibited broad-spectrum antimicrobial activity against various pathogens. Minimum Inhibitory Concentration (MIC) values have been recorded for several bacterial strains, indicating its potential as a new antimicrobial agent.

Biochemistry

In biochemical applications, 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride plays a crucial role:

- Enzyme Interactions : It interacts with enzymes involved in amino acid metabolism, potentially influencing their activity and function. This interaction can modulate metabolic pathways and affect cellular processes.

- Cellular Effects : Studies indicate that it can alter gene expression related to metabolic pathways, leading to significant changes in cellular metabolism. Its ability to bind to specific biomolecules allows it to inhibit or activate enzymes effectively .

Chemical Synthesis

The compound serves as a versatile building block in synthetic chemistry:

- Synthesis of Complex Molecules : Due to its reactive amino and hydroxy groups, it is utilized as an intermediate for synthesizing more complex molecules. This characteristic makes it valuable in developing new pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 222.31 µM |

These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (non-small cell lung cancer) | Comparable to doxorubicin |

| MDA-MB-231 (triple-negative breast cancer) | Higher cytotoxicity against U-87 cells |

This highlights the potential for developing new anticancer agents based on this compound.

Mechanism of Action

The mechanism by which 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of aminopeptidase N/CD13, it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can disrupt processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a family of hydrochlorides with amino-hydroxy-phenylpropanoic acid motifs. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Functional Comparison

Analysis of Substituent Effects

- 2-Methyl Group: Unique to the target compound, this group increases steric hindrance and lipophilicity compared to (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid HCl. This may enhance membrane permeability but reduce aqueous solubility .

- Ester vs. Acid: Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl (ester) is more lipophilic than the carboxylic acid derivatives, favoring prodrug formulations for improved bioavailability .

- Chirality : The (2R,3S) configuration in the analog from highlights the importance of stereochemistry in biological activity, suggesting that the target compound’s stereoisomers warrant separate evaluation .

Biological Activity

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride, also known as a derivative of beta-alanine, is a compound with significant potential in pharmaceutical and biochemical applications. Its molecular formula is C₁₀H₁₃NO₂·HCl, and it has a molecular weight of 215.68 g/mol. The compound features an amino group and a phenyl ring, which contribute to its biological activity and utility in various research fields.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring engages in hydrophobic interactions. This dual capability allows the compound to modulate various biochemical pathways, making it a valuable tool in drug design and biochemical research.

Therapeutic Applications

Research indicates that this compound may possess therapeutic properties relevant to several medical conditions:

- Neurological Disorders : Its role as a building block in the synthesis of pharmaceuticals targeting neurological disorders is notable. Compounds derived from it have been studied for their neuroprotective effects.

- Skin Conditions : It has been suggested that this compound may be effective in treating skin conditions such as acne, dermatitis, and psoriasis through its interaction with transforming growth factor-beta (TGF-β) mimics .

- Wound Healing : The compound has shown promise in enhancing wound healing processes, potentially reducing scarring when used topically .

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of neurodegeneration. The research highlighted its ability to inhibit apoptotic pathways, thereby promoting cell survival under stress conditions.

- Skin Condition Treatment : Clinical trials have indicated that formulations containing this compound can significantly improve symptoms in patients with chronic skin conditions. The topical application was associated with reduced inflammation and enhanced tissue regeneration.

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂·HCl |

| Molecular Weight | 215.68 g/mol |

| Therapeutic Uses | Neurological disorders, skin conditions, wound healing |

| Mechanism of Action | Enzyme inhibition, receptor interaction |

Research Findings

Numerous studies have explored the biological activity of this compound:

- Pharmaceutical Development : It serves as a critical intermediate in synthesizing drugs aimed at treating neurological disorders and enhancing cognitive functions.

- Biochemical Research : The compound is widely used in studies related to amino acid metabolism, providing insights into protein synthesis and cellular processes .

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include:

- Intermediate formation : Use of chiral auxiliaries or enantioselective catalysts to control stereochemistry, as seen in structurally related compounds like (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride .

- Hydroxylation and amination : Controlled pH conditions (e.g., buffered aqueous solutions) to prevent racemization during hydroxyl group introduction .

- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC to achieve >95% purity .

Q. Which analytical methods are most effective for characterizing purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30) at 207 nm, adapted from clonidine hydrochloride analysis . Retention time and peak symmetry indicate purity.

- NMR : - and -NMR to confirm stereochemistry (e.g., 2R,3S configuration) and detect impurities .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (217.65 g/mol for CHNO·HCl) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee) >98%, as demonstrated in analogous amino acid syntheses .

- Kinetic control : Adjust reaction temperature (e.g., 0–5°C) to favor formation of the desired (2R,3S) isomer .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours). HPLC analysis reveals degradation products, such as dehydroxylated or racemized derivatives .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in anhydrous conditions to prevent hydrolysis .

Q. How do structural modifications (e.g., fluorination) impact biological activity compared to the parent compound?

- Receptor binding : Fluorinated analogs (e.g., 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid hydrochloride) exhibit higher GABA receptor affinity due to enhanced lipophilicity and electron-withdrawing effects .

- Enzyme inhibition : Substitution at the phenyl ring (e.g., 4-chloro derivatives) increases inhibitory potency against proteases, as seen in related propanoic acid hydrochlorides .

Q. How can contradictions in reported synthetic yields be resolved?

- Method comparison : Evaluate solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C vs. Raney Ni) in reductive amination steps. For example, THF increases steric hindrance, reducing byproduct formation .

- Scale-up challenges : Continuous flow reactors improve reproducibility in large-scale syntheses by maintaining consistent temperature and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.